molecular formula C27H27ClFN3O B12705309 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride CAS No. 110406-64-9

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride

Cat. No.: B12705309
CAS No.: 110406-64-9
M. Wt: 464.0 g/mol
InChI Key: CUYWTBDAJCHMLC-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, substituted with a fluorophenyl group and a piperidinyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the fluorophenyl group, and the attachment of the piperidinyl group. Common reagents used in these reactions include various halogenated compounds, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents.

    Fluorophenyl derivatives: Compounds featuring the fluorophenyl group with different core structures.

    Piperidinyl derivatives: Molecules containing the piperidinyl group with various other functional groups.

Uniqueness

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

110406-64-9

Molecular Formula

C27H27ClFN3O

Molecular Weight

464.0 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)-4-[(4-fluorophenyl)methyl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C27H26FN3O.ClH/c28-22-12-10-20(11-13-22)18-26-24-8-4-5-9-25(24)27(32)31(29-26)23-14-16-30(17-15-23)19-21-6-2-1-3-7-21;/h1-13,23H,14-19H2;1H

InChI Key

CUYWTBDAJCHMLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F)CC5=CC=CC=C5.Cl

Origin of Product

United States

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